Technical Monograph: 3-Bromo-6-nitro-benzo[b]thiophene
Technical Monograph: 3-Bromo-6-nitro-benzo[b]thiophene
[1][2][3]
Executive Summary
3-Bromo-6-nitro-benzo[b]thiophene (CAS: 1263378-11-5) is a high-value heterocyclic intermediate used primarily in the discovery of small molecule therapeutics.[1][2][3] Its structural utility lies in its orthogonal functionalization potential : it possesses two chemically distinct reactive sites—an electrophilic carbon-bromine bond at position C3 and a reducible nitro group at position C6.[1][2][3]
This scaffold is widely employed in the synthesis of tubulin polymerization inhibitors , kinase inhibitors , and estrogen receptor modulators (SERMs).[3] The benzothiophene core mimics the indole pharmacophore found in many natural products but offers distinct lipophilicity and metabolic stability profiles.[3]
Physicochemical Profile
| Property | Data |
| CAS Number | 1263378-11-5 |
| IUPAC Name | 3-Bromo-6-nitro-1-benzothiophene |
| Molecular Formula | C₈H₄BrNO₂S |
| Molecular Weight | 258.09 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; low solubility in water |
| Storage | Inert atmosphere, 2–8°C, light-sensitive (protect from UV) |
| LogP (Predicted) | ~3.2 (Lipophilic) |
Synthetic Routes & Regiochemistry[3][5]
The synthesis of 3-bromo-6-nitro-benzo[b]thiophene is governed by the electrophilic nature of the benzothiophene ring.[1][2][3] The thiophene ring is significantly more electron-rich than the fused benzene ring, making it the primary site for electrophilic aromatic substitution (SEAr).[3]
Primary Synthesis: Bromination of 6-Nitrobenzo[b]thiophene
The most direct and scalable route involves the bromination of the commercially available precursor 6-nitrobenzo[b]thiophene .[1][2]
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Reagents: Bromine (Br₂) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in DMF/CHCl₃.[1]
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Regioselectivity: Electrophilic attack occurs preferentially at C3 rather than C2. This is due to the stability of the intermediate sigma complex; attack at C3 preserves the aromaticity of the fused benzene ring in the transition state more effectively than attack at C2.[3]
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Mechanism: Standard SEAr mechanism involving the formation of a bromonium ion intermediate followed by deprotonation.[3]
Alternative Route: De Novo Cyclization
For derivatives with sensitive functional groups, "halogen-dance" or cyclization strategies using 2-alkynyl thioanisoles and electrophilic bromine sources (e.g., CuBr₂, NBS) can be employed to build the ring and install the halogen simultaneously.[1][2]
Figure 1: Electrophilic bromination pathway yielding the 3-bromo isomer.[1][2]
Chemical Reactivity & Functionalization Strategies[3]
The molecule serves as a "linchpin" scaffold, allowing chemists to elaborate the structure in two distinct directions.[3]
Site A: C3-Bromine (Cross-Coupling Handle)
The C3-Br bond is highly activated for Palladium-catalyzed cross-coupling reactions.[1][2][3]
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[1][2][3] This is the most common transformation, used to install hydrophobic tails or recognition motifs.[3]
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Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation.[2][3]
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Buchwald-Hartwig Amination: Installs amine groups directly at C3, though this is sterically more demanding.[1][2][3]
Site B: C6-Nitro (Masked Amine)
The nitro group is a precursor to an aniline, which can be further derivatized.[1][3]
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Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C converts -NO₂ to -NH₂.[1][2][3]
-
Derivatization: The resulting amine can undergo amide coupling, sulfonylation, or heterocycle formation.[3]
Figure 2: Divergent functionalization logic. Path A is typically performed first to avoid catalyst poisoning by the free amine in Path B.[1][2][3]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
This protocol installs an aryl group at the 3-position.[1][2]
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Setup: In a Schlenk flask, combine 3-Bromo-6-nitro-benzo[b]thiophene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
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Catalyst: Add Pd(dppf)Cl₂[3]·DCM (5 mol%).[3] The bidentate ligand (dppf) is recommended over Pd(PPh₃)₄ to minimize debromination byproducts.[3]
-
Reaction: Heat to 90°C under Argon for 4–12 hours. Monitor by TLC (the product will be more polar than the starting bromide).[3]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Chemoselective Nitro Reduction
This protocol reduces the nitro group without removing the bromine.[1][2]
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Setup: Dissolve the nitro-benzothiophene substrate (1.0 equiv) in Ethanol/Water (5:1).[2][3]
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Observation: The reaction mixture will turn from yellow/brown to a dark sludge (iron oxides).[3]
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.[3] Concentrate the filtrate.
Applications in Medicinal Chemistry
-
Tubulin Polymerization Inhibitors: Analogs derived from 3-bromo-6-nitro-benzo[b]thiophene have been investigated as rigid isosteres of Combretastatin A-4.[1][2][3] The 3-aryl moiety mimics the B-ring of Combretastatin, interacting with the colchicine binding site on tubulin.[1][2][3]
-
Kinase Inhibitors: The benzothiophene core serves as a hinge-binding motif.[1][2][3] The 6-position (after reduction to amine) is frequently derivatized with solubilizing groups (e.g., morpholine, piperazine) to interact with the solvent-exposed region of the kinase ATP pocket.[1][2]
-
Estrogen Receptor Modulators (SERMs): Structurally related to Raloxifene, this scaffold allows for the synthesis of "core-modified" SERMs where the basic side chain is appended via the C6-amine or C3-linker.[1][2][3]
Safety & Handling (MSDS Highlights)
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Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Specific Risk: As a nitro-aromatic compound, it may exhibit energetic properties upon heating; do not distill to dryness.[1][2][3]
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Waste: Dispose of as halogenated organic waste.
References
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BenchChem. (2025).[3] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Link
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National Institutes of Health (PubChem). (2025).[3] 3-Bromothiophene and Benzothiophene Derivatives Data. Link
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ChemicalBook. (2025).[3] Product Entry: 3-Bromo-6-nitrobenzo[b]thiophene (CAS 1263378-11-5).[1][2][3] Link
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Zhang, X., et al. (2021).[3] Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial Agents. PMC. Link
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Gronowitz, S. (1964).[3] 3-Bromothiophene Synthesis. Organic Syntheses, Coll. Vol. 5, p.149.[3] Link
